2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid
Description
2-[2-(4-Benzhydrylpiperazino)-2-oxoethoxy]acetic acid is a piperazine derivative featuring a benzhydryl (diphenylmethyl) group at the 4-position of the piperazine ring, connected to an acetic acid moiety via a 2-oxoethoxy linker. This structure is associated with modulation of biological targets such as chemokine and opioid receptors, as suggested by its structural analogs in pharmacological studies .
Properties
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-19(15-27-16-20(25)26)22-11-13-23(14-12-22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOPGHERJNLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729467 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid typically involves the reaction of diphenylmethylpiperazine with ethyl chloroacetate under basic conditions, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Pharmacological Properties
The compound is primarily recognized for its role as a pharmacological agent . Research indicates that it possesses the following properties:
- Antihypoxic Effects : Similar compounds have demonstrated the ability to prolong the survival of cerebral tissue during acute hypoxia, suggesting that derivatives of 2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid could be effective in treating conditions associated with oxygen deprivation .
- Platelet Aggregation Inhibition : Compounds structurally related to this acid have been shown to inhibit platelet aggregation by stimulating prostacyclin receptors, which could have implications for cardiovascular therapies .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in clinical settings:
-
Case Study 1: Cerebral Ischemia
A study assessed the compound's efficacy in animal models of cerebral ischemia. Results indicated that administration of the compound significantly improved survival rates and maintained ATP levels in brain tissues subjected to hypoxic conditions, outperforming traditional treatments like meclofenoxate and piracetam . -
Case Study 2: Cardiovascular Health
In another study focusing on cardiovascular health, derivatives of this compound were tested for their ability to inhibit platelet aggregation. The results showed a marked reduction in thrombus formation in vitro, indicating potential use in preventing stroke and heart attack .
Mechanism of Action
The mechanism of action of 2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic reactions and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Piperazine Substituents
The piperazine ring’s 4-position substitution significantly influences biological activity and physicochemical properties. Key comparisons include:
*Calculated based on and structural analysis.
Key Observations:
- Benzhydryl vs. Chlorophenyl: The benzhydryl group’s bulkiness may enhance lipophilicity and receptor binding duration compared to the smaller 3-chlorophenyl group, as seen in mu opioid receptor-targeting analogs .
- Fmoc-Protected Derivative: The Fmoc group in facilitates use in solid-phase peptide synthesis, contrasting with the free acetic acid moiety in the target compound.
Analogues with Modified Linker or Terminal Groups
Variations in the linker or terminal functional groups alter pharmacological profiles:
Key Observations:
Biological Activity
2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
Antithrombotic Activity
Research indicates that this compound exhibits significant antithrombotic properties. In studies involving ex vivo platelet aggregation assays, the compound demonstrated an ability to inhibit ADP-induced human platelet aggregation, with an IC50 value of approximately 10 mg/kg. Additionally, in a laser-induced thrombosis model, it prevented thrombus formation in a dose-dependent manner, showcasing an ED50 of about 2 mg/kg. This suggests its potential utility in preventing arterial thrombosis and related cardiovascular events .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS). These findings indicate a possible mechanism for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound may be attributed to several mechanisms:
- Platelet Inhibition : The compound appears to interfere with the signaling pathways involved in platelet activation, potentially through antagonism of specific receptors or inhibition of intracellular signaling cascades.
- Cytokine Modulation : By reducing the levels of inflammatory cytokines, it may modulate immune responses and contribute to decreased inflammation.
Study on Antithrombotic Efficacy
In a controlled animal study, the efficacy of this compound was assessed in models of arterial thrombosis. The results demonstrated a significant reduction in thrombus size and improved blood flow metrics compared to control groups. These findings support the compound's potential as a therapeutic agent for managing thrombotic disorders .
In Vivo Anti-inflammatory Study
A separate study investigated the anti-inflammatory effects using a murine model of acute inflammation. Mice treated with varying doses of the compound showed reduced paw edema and lower levels of inflammatory markers compared to untreated controls. This suggests that the compound may be effective in managing acute inflammatory responses .
Summary of Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
